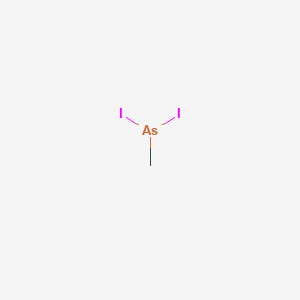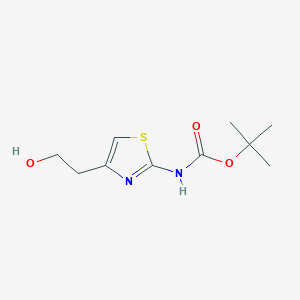
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate, also known as TBETC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBETC is a member of the thiazole family of compounds, which are known for their diverse biological activities.
作用機序
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant genes. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also modulates the expression of various genes involved in lipid metabolism and glucose homeostasis.
生化学的および生理学的効果
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also improves insulin sensitivity and glucose uptake in skeletal muscle cells. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to have a protective effect on the brain by reducing neuroinflammation and oxidative stress. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is stable under normal laboratory conditions and can be stored for long periods of time. However, Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate. One area of research is the development of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate analogs with improved pharmacokinetic properties. Another area of research is the study of the molecular mechanisms underlying the biological effects of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate. Further studies are also needed to investigate the potential use of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate in the treatment of other diseases such as cardiovascular disease and autoimmune disorders. Finally, more research is needed to determine the safety and efficacy of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate in human clinical trials.
Conclusion:
In conclusion, Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is a promising compound with potential therapeutic applications in the treatment of various diseases. Its diverse biological activities make it an attractive target for drug development. The synthesis method of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is relatively straightforward, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate as a therapeutic agent.
科学的研究の応用
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been studied for its potential use in the treatment of diabetes and obesity.
特性
CAS番号 |
147284-02-4 |
|---|---|
製品名 |
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate |
分子式 |
C10H16N2O3S |
分子量 |
244.31 g/mol |
IUPAC名 |
tert-butyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-8-11-7(4-5-13)6-16-8/h6,13H,4-5H2,1-3H3,(H,11,12,14) |
InChIキー |
WTQJMIDRBKCOTM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
同義語 |
Carbamic acid, [4-(2-hydroxyethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

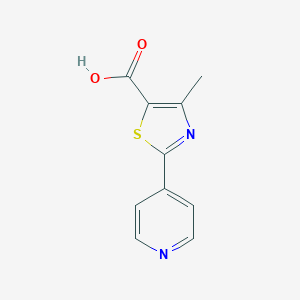
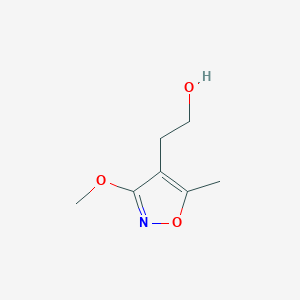

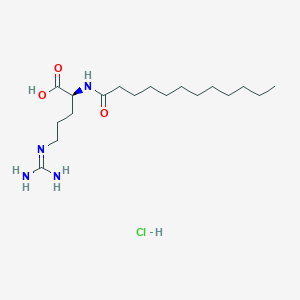
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
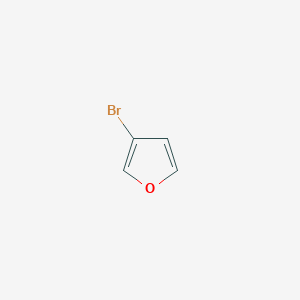
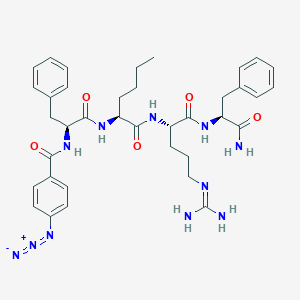
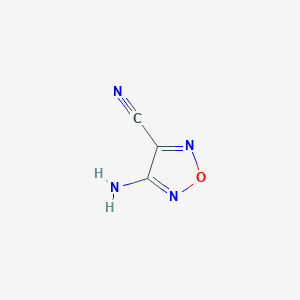
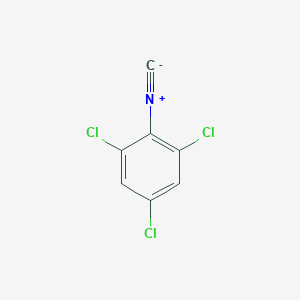
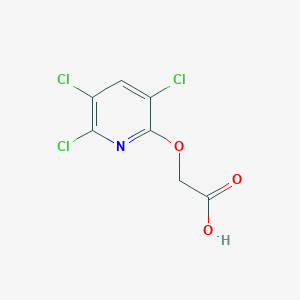
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)
